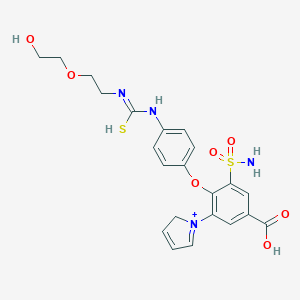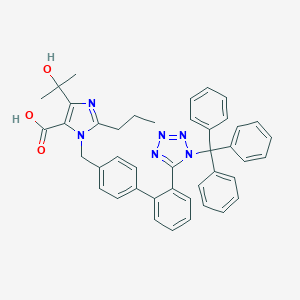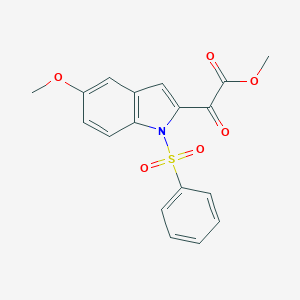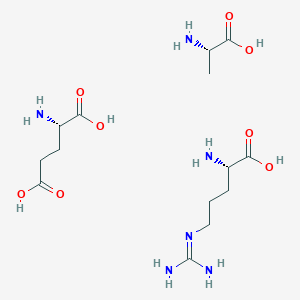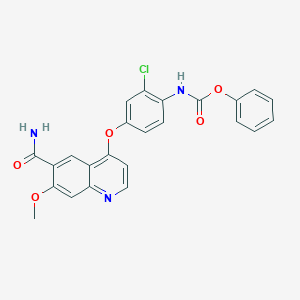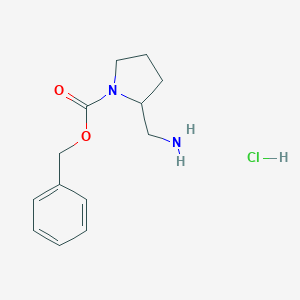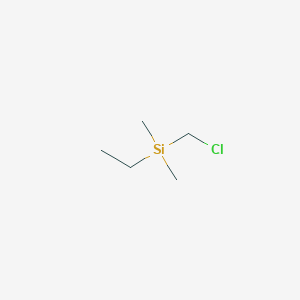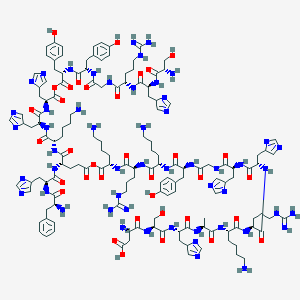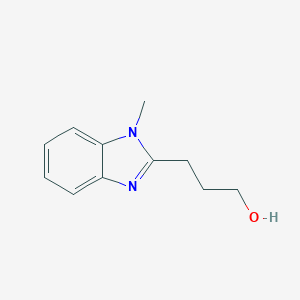
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1-methylimidazole with compounds like epichlorohydrin, leading to intermediates such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, which can further react with phosphines to produce various complexes (Aydemir et al., 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives and their complexes can be elucidated through techniques like X-ray crystallography, NMR, IR spectroscopy, and elemental analysis. For example, the structure of certain ionic compounds has been determined by X-ray single crystal diffraction studies, revealing detailed insights into their molecular geometry and bonding patterns (Aydemir et al., 2014).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a variety of chemical reactions, forming complexes with metals such as Ru(II) and exhibiting catalytic activities, such as in the transfer hydrogenation of ketones, demonstrating their versatility and reactivity (Aydemir et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, can significantly affect their chemical behavior and applications. These properties are typically characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with different reagents, and photophysical properties, are crucial for understanding the behavior of benzimidazole derivatives. For instance, the electronic structure, including HOMO-LUMO interactions, can be investigated through DFT calculations to predict reactivity and stability (El Foujji et al., 2021).
Scientific Research Applications
-
Vibrational Spectroscopy and Quantum Computational Studies
- Field: Physical Chemistry
- Application: This study focuses on the optimized geometrical structure, electronic, and vibrational features of a similar compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .
- Method: The B3LYP/6-311++G (d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used for vibrational assignments and to calculate the Potential Energy Distribution (PED) .
- Results: The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .
-
Synthesis of Benzimidazole Derivatives
- Field: Organic Chemistry
- Application: The study describes the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .
- Method: The compound was synthesized in two steps. First, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
- Results: The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Safety And Hazards
Information on safety and hazards would typically come from material safety data sheets (MSDS). It includes details on toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
Future directions could involve improving the synthesis method, discovering new reactions, or finding new applications for the compound.
properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWBBQMDHDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404550 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol | |
CAS RN |
116040-91-6 | |
| Record name | 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

